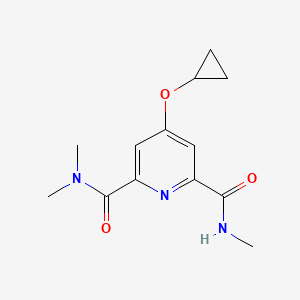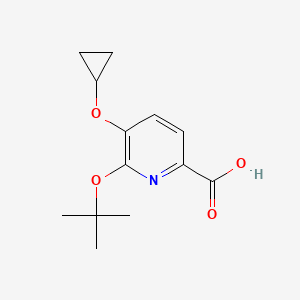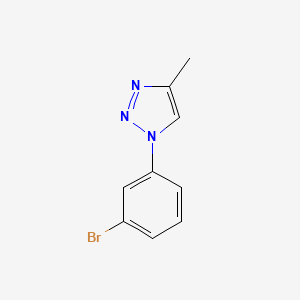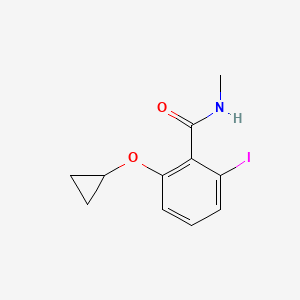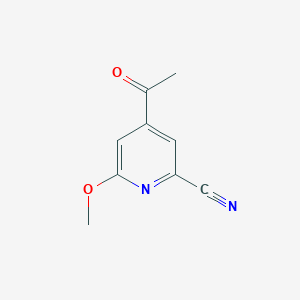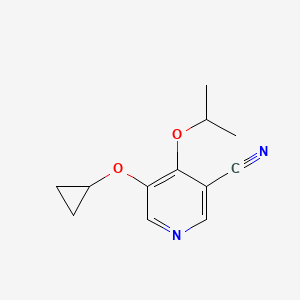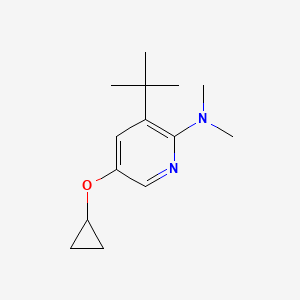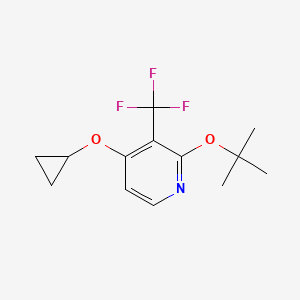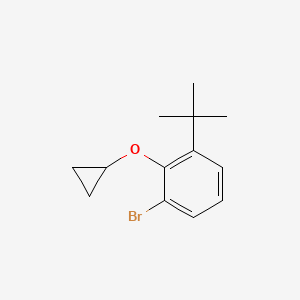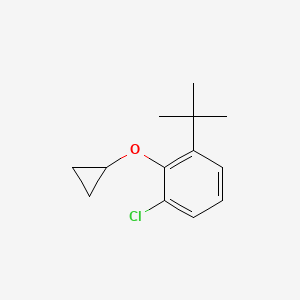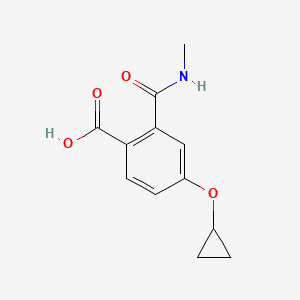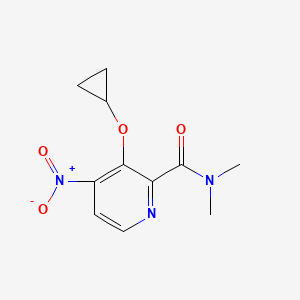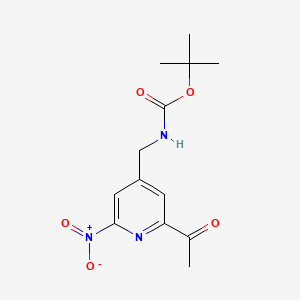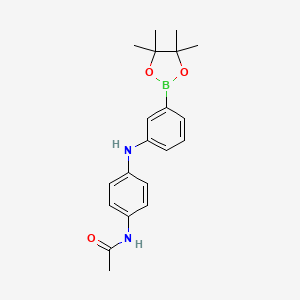
5-Cyclopropoxy-2-(dimethylamino)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(dimethylamino)nicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a nicotinamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide typically involves the reaction of nicotinamide derivatives with cyclopropyl and dimethylamino groups under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar aprotic solvents like DMF or DCM.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-(dimethylamino)nicotinamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)nicotinamide involves its interaction with specific molecular targets and pathways. The compound is known to influence cellular processes by modulating enzyme activity and affecting signal transduction pathways. It may act as an inhibitor or activator of certain enzymes, leading to changes in cellular metabolism and function . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in redox reactions and energy production .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-2-(dimethylamino)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide: A simpler analog without the cyclopropoxy and dimethylamino groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the nicotinamide backbone.
Dimethylaminopyridine (DMAP): Contains the dimethylamino group but has a pyridine ring instead of the nicotinamide structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H15N3O2 |
|---|---|
Molekulargewicht |
221.26 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(dimethylamino)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11-9(10(12)15)5-8(6-13-11)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H2,12,15) |
InChI-Schlüssel |
RMHISBQQXSNJTK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


